L-tert-leucine hydrochloride
Overview
Description
L-tert-leucine hydrochloride is a non-proteinogenic chiral amino acid. It is widely used as a chiral intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-HIV protease inhibitors. The compound is also employed as a chiral auxiliary in asymmetric synthesis due to its inflexible and hydrophobic tert-butyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-tert-leucine hydrochloride is generally prepared via the asymmetric reduction of trimethylpyruvate, catalyzed by NAD±dependent leucine dehydrogenase . This enzymatic method is preferred over chemical synthesis due to its high enantioselectivity and environmental friendliness .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of multi-enzyme systems. For instance, leucine dehydrogenase and glucose dehydrogenase can be co-immobilized on zeolite imidazolate framework-8 to enhance catalytic activity and stability . This method improves the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
L-tert-leucine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include keto acids, alcohol derivatives, and various substituted amino acids .
Scientific Research Applications
L-tert-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for chiral ligands.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a key intermediate in the synthesis of anti-cancer and anti-HIV drugs
Industry: This compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-tert-leucine hydrochloride involves its role as a chiral auxiliary and intermediate. In enzymatic reactions, it interacts with specific enzymes such as leucine dehydrogenase, facilitating the conversion of substrates into chiral products . The compound’s hydrophobic tert-butyl group plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
L-leucine: A proteinogenic amino acid with similar structural features but different applications.
D-tert-leucine: The enantiomer of L-tert-leucine, used in different chiral synthesis processes
Uniqueness
L-tert-leucine hydrochloride is unique due to its high enantioselectivity and stability in various chemical reactions. Its hydrophobic tert-butyl group enhances its utility as a chiral auxiliary in asymmetric synthesis .
Properties
IUPAC Name |
(2S)-2-amino-3,3-dimethylbutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMBOHVAVKHHTK-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139163-43-2 | |
Record name | 3-Methyl-L-valine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KQU7N8W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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